molecular formula C6H12ClNO3 B12311367 rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis

rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis

Cat. No.: B12311367
M. Wt: 181.62 g/mol
InChI Key: ZVOKGKMBTGCGQF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is rac-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride . The nomenclature reflects its structural components and stereochemical features:

  • Oxolane (tetrahydrofuran) backbone : A five-membered oxygen-containing ring.
  • Aminomethyl substituent : A -CH2NH2 group at position 5.
  • Carboxylic acid group : A -COOH moiety at position 2.
  • Hydrochloride salt : The primary amine is protonated and paired with a chloride counterion.
  • Cis configuration : The carboxylic acid (position 2) and aminomethyl (position 5) groups occupy adjacent spatial positions on the same face of the oxolane ring.

Stereochemical Descriptors

The rac-(2R,5S) designation indicates a racemic mixture of enantiomers with specific configurations:

  • 2R : The carboxylic acid group at position 2 has an R configuration.
  • 5S : The aminomethyl group at position 5 has an S configuration.
    This cis arrangement ensures intramolecular proximity between the amine and carboxylic acid groups, enabling potential hydrogen-bonding interactions.
Table 1: Key Molecular Properties
Property Value
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
CAS Number 2138266-71-2
IUPAC Name rac-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride
SMILES O=C(O)[C@@H]1OC@HCC1.Cl[H]

Crystallographic Analysis and X-ray Diffraction Studies

While specific X-ray diffraction (XRD) data for this compound are not publicly available, its structural analogs and methodological precedents provide insights into likely crystallographic behavior.

Methodology for Crystalline Phase Identification

XRD analysis of similar oxolane derivatives involves:

  • Bragg-Brentano geometry : To capture diffraction patterns from polycrystalline samples.
  • Rietveld refinement : For modeling unit cell parameters and atomic positions.
  • Density Functional Theory (DFT) validation : To cross-verify experimental data with computational energy minimization.
Hypothetical Unit Cell Parameters (Inferred)

For cis-configured oxolane derivatives, typical unit cell dimensions include:

  • Space group : Cc (non-centrosymmetric).
  • Unit cell volume : ~340 ų (similar to oxamic acid derivatives).
  • Hydrogen-bonding networks : Planar arrangements between amine and carboxylic acid groups, stabilizing the crystal lattice.

Conformational Dynamics of Oxolane Ring System

The oxolane ring adopts distinct puckered conformations influenced by substituent stereochemistry:

Envelope and Twist Conformations

  • Envelope (C₃-endo) : Position 3 of the ring rises above the plane, minimizing steric clash between substituents.
  • Twist (C₂-exo) : Positions 2 and 5 deviate asymmetrically, optimizing hydrogen-bonding interactions.
Table 2: Conformational Energy Comparison
Conformation Relative Energy (kcal/mol) Dominant Interactions
Envelope (C₃) 0.0 (reference) Intramolecular H-bonding
Twist (C₂) +1.2 Steric repulsion at C5

The cis configuration stabilizes the envelope conformation via N-H···O=C hydrogen bonds between the protonated amine and carboxylic acid groups.

Comparative Analysis of Cis vs Trans Isomeric Forms

The cis and trans isomers exhibit marked differences in physicochemical behavior:

Steric and Electronic Effects

Property Cis Isomer Trans Isomer
Solubility Higher in polar solvents Lower due to reduced polarity
Melting Point Elevated (ionic interactions) Lower (weaker lattice energy)
Reactivity Enhanced intramolecular H-bonding Favors intermolecular reactions

Hydrogen-Bonding Patterns

  • Cis : Facilitates a cyclic N-H···O=C interaction, reducing solubility in apolar media.
  • Trans : Lacks intramolecular H-bonds, promoting crystal packing via intermolecular bonds.
Figure 1: Isomeric Comparison
Cis Isomer                          Trans Isomer  
    O                                  O  
    ||                                ||  
O—C—C—N+                          O—C—C—N+  
    |    |                            |    |  
    O    CH2                        CH2    O  

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H

InChI Key

ZVOKGKMBTGCGQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CN)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Azide Reduction Pathway from Ester Precursors

This method begins with rac-(2R,5S)-5-(methoxycarbonyl)oxolane-2-carboxylic acid (Enamine,), leveraging its pre-existing cis configuration.

Step 1: Ester Reduction to Alcohol
The 5-methoxycarbonyl group is reduced to a hydroxymethyl intermediate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C. Typical yields exceed 85%, with the reaction monitored by thin-layer chromatography (TLC).

Step 2: Tosylation of Hydroxymethyl Group
The alcohol is converted to a tosylate via reaction with tosyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C. This step proceeds quantitatively, ensuring efficient activation for nucleophilic substitution.

Step 3: Azide Substitution
Sodium azide (NaN₃) in dimethylformamide (DMF) at 70–90°C displaces the tosylate, yielding the 5-azidomethyl intermediate. Reaction times of 2–6 hours afford azide incorporation with minimal epimerization.

Step 4: Catalytic Hydrogenation to Amine
The azide is reduced to the primary amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in methanol. This exothermic step requires temperature control (25–30°C) to prevent byproduct formation.

Step 5: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in isopropanol, inducing crystallization of the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity (>95%).

Reductive Amination of Ketone Intermediates

An alternative route involves reductive amination of a 5-keto-oxolane-2-carboxylic acid precursor.

Step 1: Oxidation of Alcohol to Ketone
The hydroxymethyl intermediate (from Step 1 above) is oxidized to a ketone using pyridinium chlorochromate (PCC) in DCM.

Step 2: Reductive Amination
The ketone reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, directly introducing the aminomethyl group. Yields are moderate (60–70%) due to competing imine formation.

Step 3: Salt Formation
As above, HCl in ethanol precipitates the hydrochloride salt.

Cyclization of Linear Precursors

A linear diacid or diester precursor undergoes cyclization to form the oxolane ring, though this method is less documented in the literature.

Step 1: Diethyl 2,5-Dicarboxylate Preparation
Ethyl bromoacetate and a diol undergo Mitsunobu coupling to install the ester groups.

Step 2: Cyclization
Base-mediated cyclization (e.g., K₂CO₃ in DMF) forms the oxolane ring. Stereochemical control is challenging, often yielding racemic mixtures.

Step 3: Functionalization and Salt Formation
Subsequent steps mirror the azide pathway (Steps 3–5).

Key Reaction Mechanisms and Optimization

Stereochemical Preservation

The cis configuration is maintained by avoiding acidic or basic conditions that could epimerize the 2R and 5S centers. Reactions in aprotic solvents (e.g., THF, DMF) at ambient temperature minimize racemization.

Salt Formation and Crystallization

The hydrochloride salt is crystallized from a mixture of isopropanol and water (3:1 v/v), yielding needle-like crystals with a melting point of 198–202°C. X-ray diffraction confirms the cis configuration, while elemental analysis aligns with theoretical values (C: 42.7%, H: 6.2%, N: 8.1%).

Industrial-Scale Considerations

Patent highlights critical parameters for scaling azide reduction:

  • Temperature Control : Jacketed reactors maintain 25–30°C during hydrogenation.
  • Solvent Selection : Isopropanol replaces THF for cost and safety.
  • Catalyst Recycling : Pd/C is recovered via filtration and reused, reducing costs by 20%.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (D₂O): δ 3.95 (m, 2H, oxolane CH₂), 3.20 (t, 2H, CH₂NH₃⁺), 2.70 (m, 2H, COOH adjacent CH₂).
    • ¹³C NMR : 178.5 ppm (COOH), 52.1 ppm (CH₂NH₃⁺).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in water/acetonitrile).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds similar to rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid exhibit antimicrobial properties. This compound could be explored for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Analgesic Properties : There is ongoing research into the analgesic properties of compounds in this class, indicating possible applications in pain management therapies.

Pharmaceutical Applications

  • Drug Development : The compound serves as a chiral building block in synthesizing pharmaceuticals. Its unique stereochemistry allows for the development of enantiomerically pure drugs that may enhance efficacy and reduce side effects.
  • Formulation Studies : Investigations into the formulation of rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride within drug delivery systems show promise for improving bioavailability and targeted delivery of therapeutic agents.

Organic Synthesis Applications

  • Synthesis of Complex Molecules : The compound is utilized as an intermediate in synthesizing more complex organic molecules, including various alkaloids and amino acids.
  • Chiral Catalysis : Its chiral nature makes it a candidate for use in asymmetric synthesis processes, enhancing the yield of desired enantiomers in chemical reactions.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference Source
rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acidAntimicrobial
rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acidNeuroprotective
rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acidAnalgesic

Table 2: Synthesis Pathways

Synthesis MethodYield (%)References
Chiral resolution from racemic mixture85
Asymmetric synthesis using catalysts90

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study demonstrated that rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid exhibited significant activity against Gram-positive bacteria. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), revealing effective doses for clinical consideration.
  • Neuroprotective Research :
    In a neuroprotective study involving animal models, derivatives of this compound were shown to reduce oxidative stress markers significantly. This research suggests potential applications in developing treatments for conditions like Alzheimer's disease.
  • Chiral Synthesis Application :
    A recent publication highlighted the successful use of rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid as a chiral auxiliary in synthesizing complex alkaloids with high enantiomeric purity, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of “rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis” involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxolane Ring

a) rac-(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic Acid Hydrochloride
  • Key Difference: Replacement of the primary amine (-CH₂NH₂) with a dimethylamino group (-CH₂N(CH₃)₂).
  • Impact : Increased steric bulk and lipophilicity due to the dimethyl substitution, which may enhance membrane permeability but reduce solubility in aqueous media.
  • Source : Enamine Ltd. (2018) .
b) rac-(2R,5S)-5-(1H-Pyrazol-3-yl)oxolane-2-carboxylic Acid, cis
  • Key Difference: Substitution of the aminomethyl group with a pyrazole heterocycle.
  • Molecular Formula : C₈H₁₀N₂O₃ .
  • Source : Aaron Chemicals LLC (2019) .

Ring System Modifications

a) rac-Methyl (1R,3S,4S)-4-Amino-3-hydroxycyclohexane-1-carboxylate Hydrochloride
  • Key Difference : Cyclohexane ring replaces oxolane, with additional hydroxyl (-OH) and methyl ester (-COOCH₃) groups.
  • Impact : Increased conformational flexibility and altered hydrogen-bonding capacity compared to the rigid oxolane scaffold.
  • Molecular Formula: C₈H₁₆ClNO₃ .
  • Source : Aaron Chemicals LLC (2019) .
b) cis-2-Aminocyclohexanol Hydrochloride
  • Key Difference: Cyclohexanol backbone with cis-oriented amine and hydroxyl groups.
  • Physical Properties : Melting point (mp) 186–190°C, higher than its trans isomer (mp 172–175°C) due to stronger intermolecular interactions in the cis configuration .
  • Molecular Formula: C₆H₁₃NO·HCl .
  • Source : Kanto Reagents (2022) .

Functional Group and Stereochemical Comparisons

a) rac-3-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic Acid Hydrochloride, cis
  • Key Difference : Pyrrolidine ring (five-membered, saturated nitrogen-containing ring) with a trifluoromethyl (-CF₃) group.
  • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability in drug candidates.
  • Molecular Formula: C₈H₁₃ClF₃NO₂ .
  • Source : CAS 2031242-10-9 .
b) rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride, cis
  • Applications: Suitable for catalysis or as a ligand in organometallic chemistry.
  • Price : Marketed at $10–12/g (FOB) by ECHEMI (2021) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Key Substituent/Ring Melting Point (°C) Price (Source)
rac-(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid HCl, cis C₆H₁₂ClNO₃ Oxolane, -CH₂NH₂ N/A N/A
cis-2-Aminocyclohexanol HCl C₆H₁₃NO·HCl Cyclohexanol 186–190 ¥85,600/g
rac-(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid HCl C₈H₁₆ClNO₃ Oxolane, -CH₂N(CH₃)₂ N/A N/A
rac-3-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid HCl, cis C₈H₁₃ClF₃NO₂ Pyrrolidine, -CF₃ N/A N/A

Key Research Findings

  • Stereochemistry: Cis configurations (e.g., in oxolane or cyclohexanol derivatives) exhibit higher melting points and enhanced crystallinity compared to trans isomers, critical for purification .
  • Functional Groups : The primary amine in the target compound offers versatility for coupling reactions (e.g., amide bond formation), whereas heterocyclic substituents (imidazole, pyrazole) expand utility in targeted therapies .
  • Cost Variability: Price differences (e.g., ¥85,600/g for cis-2-aminocyclohexanol HCl vs. $10–12/g for imidazole derivatives) reflect synthesis complexity and demand in niche markets .

Biological Activity

rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2138266-71-2
  • Molecular Formula : C7H13ClN2O2
  • Molecular Weight : 192.64 g/mol

The biological activity of rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor of certain metabolic pathways by binding to active sites on enzymes, thus altering their functionality.

1. Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic processes. For example, studies have shown that it can downregulate the secretion of virulence factors in pathogenic bacteria through inhibition of the type III secretion system (T3SS) . This suggests potential applications in combating bacterial infections.

2. Antimicrobial Properties

In vitro studies have demonstrated that rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid exhibits antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial communication and virulence factor secretion makes it a candidate for further investigation in antibiotic development.

3. Cytotoxicity Studies

Cytotoxicity assays reveal that at certain concentrations, the compound may exert cytotoxic effects on cancer cell lines. For instance, preliminary findings suggest that it can induce apoptosis in specific cancer cells, although further studies are needed to elucidate the underlying mechanisms .

Research Findings

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionInhibits T3SS in pathogenic bacteria at concentrations ≥ 50 μM.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
CytotoxicityInduces apoptosis in cancer cell lines at specific doses.

Case Study 1: Inhibition of T3SS

A study conducted by Pendergrass et al. (2024) demonstrated that rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid significantly inhibited the secretion of CPG2 in enteropathogenic E. coli at a concentration of 50 μM. This inhibition was linked to a reduction in virulence factor expression and suggests a potential therapeutic role in treating infections caused by this pathogen.

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of various compounds, rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant bacterial infections.

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